molecular formula C8H3F5O2 B8064454 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B8064454
M. Wt: 226.10 g/mol
InChI Key: XWNWPQWODQFLBG-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3 and a trifluoromethoxy (-OCF₃) group at position 5. This compound’s unique electronic profile, driven by the electron-withdrawing effects of fluorine and the trifluoromethoxy group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. Fluorinated aldehydes like this are critical in drug design due to their ability to enhance metabolic stability and binding affinity in target molecules .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWPQWODQFLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde core. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Fluorine's Role in Drug Development
Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to modify biological properties. The incorporation of fluorine can enhance metabolic stability, bioavailability, and selectivity of drug candidates. 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate for synthesizing fluorinated pharmaceuticals that target various diseases, including cancer and infectious diseases .

Case Study: Antitumor Activity
Research indicates that fluorinated benzaldehydes exhibit potent antitumor activity. For instance, compounds derived from this compound have shown promise in inhibiting the growth of specific cancer cell lines. These compounds often demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Synthesis of Agrochemicals

Use as Intermediates
In the agricultural sector, this compound is utilized as an intermediate in the synthesis of fungicides and herbicides. Its fluorinated structure contributes to the efficacy and stability of agrochemical formulations, making it a crucial component in developing new crop protection agents .

Material Science Applications

Polymer Chemistry
The unique properties of fluorinated compounds make them suitable for applications in material science. This compound can be used in the synthesis of advanced polymeric materials with enhanced thermal stability and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications .

Analytical Chemistry

Reagent Development
This compound is also explored for its potential as a reagent in analytical chemistry. Its reactivity allows for the development of new methods for detecting and quantifying other chemical species, particularly in complex mixtures .

Summary Table: Applications of this compound

Application AreaDescription
Medicinal ChemistryIntermediate for synthesizing fluorinated drugs with enhanced bioactivity
AgrochemicalsUsed in the development of fungicides and herbicides
Material ScienceSynthesis of advanced polymers with superior properties
Analytical ChemistryDevelopment of reagents for detection and quantification of other chemicals

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes and the exertion of desired effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound Not provided C₈H₃F₅O₂ 234.10 2,3-diF, 6-OCF₃ High electronegativity; pharmaceutical intermediate
2,3-Difluoro-6-isopropoxybenzaldehyde 949026-89-5 C₁₀H₁₀F₂O₂ 200.18 2,3-diF, 6-OCH(CH₃)₂ Larger alkoxy group; potential solubility challenges
2,3-Difluoro-6-methoxybenzaldehyde 187543-87-9 C₈H₆F₂O₂ 172.13 2,3-diF, 6-OCH₃ Compact structure; high reactivity in nucleophilic additions
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde 186517-27-1 C₈H₃Cl₂F₃O 251.02 2,3-diCl, 6-CF₃ Enhanced electron withdrawal; distinct reactivity in cross-coupling
6-Ethoxy-2,3-difluorobenzaldehyde 773101-62-5 C₉H₈F₂O₂ 186.16 2,3-diF, 6-OC₂H₅ Balanced lipophilicity; intermediate in agrochemicals

Research Findings and Limitations

  • Medicinal Chemistry : Fluorinated benzaldehydes are pivotal in synthesizing protease inhibitors and kinase modulators. The trifluoromethoxy group’s electronegativity may improve target binding in enzyme-active sites .
  • Limitations : Experimental data on boiling points, densities, and solubilities are sparse for many analogs (e.g., predicted properties in ). Further studies are needed to correlate substituent effects with pharmacokinetic outcomes.

Biological Activity

2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly impact their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound features two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde moiety. The presence of multiple fluorine atoms enhances the compound's lipophilicity, which can improve its permeability across biological membranes and influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds, including various benzaldehyde derivatives, exhibit notable antimicrobial properties. The following table summarizes key findings related to the antimicrobial efficacy of similar fluorinated compounds:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundMycobacterium smegmatisNot yet established
3-(Trifluoromethyl)benzaldoximeMycobacterium tuberculosisMIC = 8 µg/mL
N-isopropylamide with difluoromethyl groupMycobacterium smegmatisMIC = 8 µg/mL
Fluorinated β-NitrostyrenesEscherichia coliVariable MIC

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways. The increased lipophilicity from the fluorine substitutions allows for better membrane penetration, which is crucial for antimicrobial efficacy.

Case Studies

  • Synthesis and Antimycobacterial Properties : A study synthesized various fluorinated benzaldoximes and evaluated their antimycobacterial activity. It was observed that increasing the number of fluorine atoms enhanced the compounds' activity against Mycobacterium species, suggesting a similar potential for this compound due to its structural similarities .
  • Antibacterial Activity : Another investigation into difluoromethyl cinnamoyl amides revealed that introducing difluoromethyl groups significantly improved antibacterial activity against Mycobacterium smegmatis. The selectivity and potency of these compounds highlight the importance of structural modifications in enhancing biological activity .

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